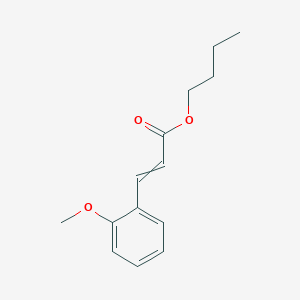

Butyl 3-(2-methoxyphenyl)prop-2-enoate

Description

Properties

CAS No. |

108011-68-3 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

butyl 3-(2-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H18O3/c1-3-4-11-17-14(15)10-9-12-7-5-6-8-13(12)16-2/h5-10H,3-4,11H2,1-2H3 |

InChI Key |

OGSFHDJPDOZPBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between 2-methoxybenzaldehyde (1) and butyl propionate (2) under basic conditions is a primary route.

Procedure :

- Dissolve 2-methoxybenzaldehyde (0.1 mol) and butyl propionate (0.12 mol) in ethanol.

- Add aqueous NaOH (20%, 50 mL) dropwise at 0–5°C.

- Stir at room temperature for 12–24 hours.

- Acidify with dilute HCl, extract with dichloromethane, and purify via column chromatography.

Mechanism : Base-mediated deprotonation of the aldehyde generates an enolate, which attacks the electrophilic carbonyl carbon of the ester, followed by β-hydroxide elimination to form the α,β-unsaturated ester.

Yield : 68–75% (reported for analogous systems).

Challenges :

Esterification of 3-(2-Methoxyphenyl)prop-2-enoic Acid

This two-step approach involves synthesizing the acrylic acid intermediate followed by esterification.

Step 1: Synthesis of 3-(2-Methoxyphenyl)prop-2-enoic Acid

- Knoevenagel Condensation : React 2-methoxybenzaldehyde (1) with malonic acid in pyridine with piperidine catalysis.

$$ \text{2-Methoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{pyridine, Δ}} \text{3-(2-Methoxyphenyl)prop-2-enoic Acid} $$

Yield : 82%.

Step 2: Esterification with Butanol

- Acid-Catalyzed Fischer Esterification : Reflux the acid with butanol in toluene using H₂SO₄ (5 mol%).

- Coupling Reagents : Use DCC/DMAP or EDCI/HOBt in dichloromethane.

Optimized Conditions :

- Butyl trichloroacetimidate (3) (1.2 eq) and the acid in dichloromethane at room temperature for 6 hours.

Yield : 89% (via imidate method).

Advantages :

- Avoids strong acids, preserving acid-sensitive functional groups.

- High atom economy and scalability.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Claisen-Schmidt | 68–75% | >90% | Moderate | Low |

| Imidate Esterification | 85–89% | >95% | High | Moderate |

| Fischer Esterification | 70–78% | 85–90% | High | Low |

Key Observations :

- The imidate method () offers superior yields and purity but requires specialized reagents.

- Claisen-Schmidt is cost-effective but demands precise stoichiometry to avoid byproducts.

Experimental Considerations

Purification Techniques

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

Oxidation: Formation of 3-(2-methoxyphenyl)prop-2-enoic acid.

Reduction: Formation of 3-(2-methoxyphenyl)propan-1-ol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Butyl 3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and formulation.

Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Butyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The aromatic ring can participate in various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Isomers: 2-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy group on the phenyl ring significantly influences physicochemical properties. For example:

- Butyl 3-(4-methoxyphenyl)prop-2-enoate (e.g., IMC and HMS in UV filters) exhibits a para-substituted methoxy group, enhancing electron-donating resonance effects, which may redshift UV absorption maxima compared to the ortho-substituted target compound .

Table 1: Substituent Position Effects

Comparison with Piperazine Derivatives Containing 2-Methoxyphenyl Groups

Compounds like HBK14–HBK19 feature a 2-methoxyphenyl moiety attached to a piperazine core, differing fundamentally from the propenoate ester structure . Key distinctions include:

- Bioactivity: Piperazine derivatives often target neurological receptors (e.g., serotonin or dopamine receptors), whereas α,β-unsaturated esters like this compound may prioritize UV absorption or polymerization.

- Solubility : The piperazine backbone increases water solubility via protonation, whereas the ester group in the target compound likely enhances lipophilicity.

Comparison with Simple Acrylate Esters: Butyl Acrylate

Butyl acrylate (butyl prop-2-enoate) lacks the 2-methoxyphenyl group, resulting in distinct properties:

- Reactivity : The absence of an electron-donating methoxy group makes butyl acrylate more electrophilic, favoring radical polymerization. The target compound’s conjugated system may instead undergo Michael additions or Diels-Alder reactions .

- Applications : Butyl acrylate is widely used in adhesives and coatings, while the methoxyphenyl variant could serve as a UV stabilizer or pharmaceutical intermediate.

Table 2: Ester Comparison

Comparison with Other Ester Derivatives: Alkyl Chain Variations

Baccatin III esters with n-butyl, sec-butyl, or pentyl chains () highlight how alkyl chain length and branching affect ester stability and bioavailability . For this compound:

- n-Butyl vs. Branched Chains : Linear chains (n-butyl) may improve crystallinity, whereas branched chains enhance solubility.

- Steric Effects : The bulky 2-methoxyphenyl group could reduce enzymatic hydrolysis compared to simpler esters.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of Butyl 3-(2-methoxyphenyl)prop-2-enoate?

Methodological Answer:

The synthesis of this compound typically involves esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with butanol under acidic or enzymatic catalysis. Key steps include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track ester formation .

- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or lipases for greener synthesis. Evidence from similar esters shows yields >85% with optimized molar ratios (e.g., 1:3 acid-to-alcohol) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Basic: How should researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Discrepancies between experimental and theoretical NMR/IR data can arise from conformational flexibility or solvent effects. Recommended steps:

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton/carbon signals .

- Computational Validation: Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with density functional theory (DFT)-calculated spectra. Tools like Gaussian or ORCA are suitable .

- Cross-Validation: Repeat measurements in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Advanced: What crystallographic strategies ensure accurate determination of molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical considerations:

- Data Collection: Use a high-resolution diffractometer (Mo/Kα radiation) to achieve R-factor < 5%.

- Refinement: Employ SHELXL for small-molecule refinement. Implement TWINABS for handling twinned crystals, common in ester derivatives .

- Validation: Check for outliers using PLATON’s ADDSYM to detect missed symmetry . Example: A related prop-2-enoate ester had a final R1 = 0.0392 with 4692 reflections .

Advanced: How can computational methods predict reactivity or electronic properties?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, focus on the α,β-unsaturated ester moiety’s reactivity .

- Molecular Docking: If targeting biological activity (e.g., enzyme inhibition), use AutoDock Vina to model interactions with active sites. Parameterize partial charges via RESP fitting .

Advanced: How to address contradictions between experimental and computational data?

Methodological Answer:

- Error Source Analysis: Check for systematic errors (e.g., incorrect functional in DFT, crystal disorder in SCXRD).

- Dynamic Effects: Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

- Statistical Validation: Apply Hamilton’s R-factor ratio test for crystallographic models or Bayesian statistics for spectroscopic data .

Advanced: What approaches analyze hydrogen-bonding patterns in crystal structures?

Methodological Answer:

- Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). For example, a related methoxyphenyl ester exhibited C–H···O interactions forming infinite chains .

- Hirshfeld Surfaces: Generate via CrystalExplorer to quantify intermolecular contacts. The 2-methoxyphenyl group often participates in C–H···π interactions .

Basic: Which analytical methods ensure purity and stability of the compound?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points and detect polymorphs. For example, 3-(2-methoxyphenyl)propanoic acid derivatives melt at 85–89°C .

- Stability Studies: Accelerated degradation tests (40°C/75% RH) monitored by GC-MS to identify hydrolysis/byproducts .

Advanced: How to elucidate reaction mechanisms for derivative synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated reagents to identify rate-determining steps (e.g., esterification vs. transesterification) .

- In-Situ Spectroscopy: ReactIR monitors intermediate formation (e.g., acyloxy ion in acid-catalyzed esterification) .

- Theoretical Modeling: Apply Eyring equation to transition states located via QM/MM simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.